5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Description
Properties
IUPAC Name |
5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-10-16(19(20)21)15(23-18-10)9-7-13-6-8-14(22-13)11-2-4-12(17)5-3-11/h2-9H,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKRVSHGMGBFGK-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenylacetylene and carbonyl compounds, under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols and carbonyl compounds, under dehydrating conditions.
Coupling Reactions: The final step involves coupling the furan and oxazole rings through a vinyl linkage, which can be achieved using palladium-catalyzed cross-coupling reactions, such as the Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at C4 can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or using agents like Fe/HCl. For example:
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Product : 4-amino-5-[(E)-2-(5-(4-chlorophenyl)furan-2-yl)ethenyl]-3-methylisoxazole.
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Analog : Similar reductions are observed in nitro-substituted isoxazoles, where nitro groups are converted to amines for further functionalization (e.g., , ).
Electrophilic Aromatic Substitution on the Furan Ring
The furan’s electron-rich C2/C5 positions may undergo halogenation, nitration, or sulfonation. For instance:
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Chlorination : Using Cl₂/FeCl₃ could yield 5-(4-chlorophenyl)-2-chlorofuran derivatives.
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the furan’s C5 position, enhancing electron withdrawal ( , ).
Ethenyl Bridge Functionalization
The α,β-unsaturated ethenyl bond participates in:
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Hydrogenation : H₂/Pd-C reduces the double bond to a single bond, yielding a saturated analog (e.g., ).
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Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes to form bicyclic adducts ( , ).
Isoxazole Ring Modifications
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Ring-Opening : Acidic conditions (HCl/H₂O) cleave the isoxazole to form β-ketoamide intermediates, as seen in related isoxazole derivatives ( , ).
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Methyl Group Oxidation : KMnO₄ oxidizes the C3 methyl group to a carboxylic acid, altering electronic properties ( , ).
Table 1: Key Spectral Signatures (Hypothetical)
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Isoxazole C3-CH₃ | 2.42 (s, 3H) | 11.56 | 2960 (C-H stretch) |
| Ethenyl CH=CH | 7.28–7.32 (m, 2H) | 128.59–131.12 | 1620 (C=C stretch) |
| Furan C-O | - | 156.81 | 1250 (C-O-C stretch) |
| NO₂ | - | 160.68 | 1520, 1350 (NO₂ asym/sym) |
Data inferred from structurally related compounds in , , and .
Stability and Handling Considerations
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of oxazole derivatives as antiviral agents. The compound has been evaluated for its efficacy against various viral pathogens. For instance, research indicates that oxazole derivatives exhibit significant activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV) due to their ability to inhibit viral replication mechanisms.
A notable study showed that modifications in the oxazole ring enhance antiviral potency through structure-activity relationship (SAR) analyses. The compound's nitro group is believed to play a crucial role in its biological activity by facilitating interactions with viral proteins .
Anticancer Properties
The anticancer potential of oxazole derivatives has also been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
For example, a related study reported that certain oxazole derivatives could induce cell cycle arrest in cancer cells, leading to increased apoptosis rates . The presence of the furan moiety in this compound may contribute to enhanced bioactivity by promoting interactions with cellular targets involved in cancer progression.
Organic Electronics
Oxazoles are being investigated for their applications in organic electronics, particularly as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of the compound make it suitable for use as a charge transport material.
Research has shown that incorporating oxazole derivatives into polymer matrices can improve the efficiency and stability of OLED devices. The incorporation of the 4-chlorophenyl group enhances the electron-withdrawing character, which is beneficial for charge transport properties .
Photophysical Properties
The photophysical characteristics of this compound have also been studied, revealing promising fluorescence properties that can be exploited in various imaging applications. Its ability to emit light upon excitation makes it a candidate for use in fluorescent probes or sensors .
Data Summary Table
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Antiviral Activity | HIV and HSV inhibition | Significant reduction in viral replication |
| Anticancer Properties | Cytotoxic effects on cancer cell lines | Induced apoptosis and cell cycle arrest |
| Organic Electronics | Charge transport material in OLEDs | Improved device efficiency |
| Photophysical Properties | Fluorescent probes | Promising emission characteristics |
Mechanism of Action
The mechanism of action of 5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Key Findings and Implications
Role of Nitro Groups : The nitro group’s position (oxazole vs. phenyl) and electronic effects significantly influence bioactivity. In oxadiazoles, nitro groups enhance CNS activity, while in thiazoles, they contribute to antifungal properties .
Heterocyclic Core Impact : Oxazole’s smaller ring size and lower basicity compared to benzimidazole or oxadiazole may alter solubility and target binding.
Synthetic Accessibility : Compounds with furan-ethenyl linkages (e.g., ) are often synthesized via condensation reactions, suggesting feasible routes for the main compound .
Q & A
Q. What are the optimal synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis of 5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multi-step reactions. Key steps include:
- Condensation reactions to form the ethenyl bridge, often requiring anhydrous solvents (e.g., absolute ethanol) and controlled reflux temperatures (80–100°C) to avoid side reactions .
- Nitro-group introduction via nitration under acidic conditions (e.g., HNO₃/H₂SO₄), with strict temperature control (0–5°C) to prevent over-nitration or decomposition .
- Oxazole ring formation through cyclization, which may necessitate inert atmospheres (N₂/Ar) and catalysts like BF₃·Et₂O to enhance regioselectivity .
Q. Critical conditions :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
- ¹H/¹³C NMR :
- Key signals :
- Olefinic protons (δ 6.5–7.5 ppm, J = 16 Hz for trans-ethenyl group) .
- Nitro-group deshielding effects on adjacent oxazole protons (δ 8.0–8.5 ppm) .
- IR Spectroscopy :
- X-ray Crystallography :
- Use WinGX/ORTEP for structural refinement. Analyze bond lengths (e.g., C=C: ~1.34 Å; C-N in oxazole: ~1.29 Å) to confirm stereochemistry and nitro-group orientation .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict electronic properties and reactivity?
DFT studies (e.g., B3LYP/6-311+G(d,p)) provide insights into:
- Electrophilic reactivity :
- Frontier molecular orbitals (FMOs) :
- NLO properties :
Q. Methodological recommendations :
Q. What strategies resolve contradictions in biological activity data across pharmacological assays?
Discrepancies in bioactivity (e.g., varying IC₅₀ values in antimicrobial assays) may arise from:
- Assay-specific variables :
- Structural modifications :
- Compare derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate substituent effects on membrane permeability .
Q. Resolution strategies :
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR analysis of analogs (e.g., thiazolidinone and benzimidazole derivatives) reveals:
- Critical pharmacophores :
- Modification strategies :
- Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize charge-transfer complexes with DNA gyrase .
- Replace oxazole with 1,2,4-triazole to modulate hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
